molecular formula C14H11Cl5O2 B1236495 DDT-2,3-dihydrodiol

DDT-2,3-dihydrodiol

Cat. No. B1236495
M. Wt: 388.5 g/mol
InChI Key: GSABQSGIWIDCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DDT-2,3-dihydrodiol is the cyclohexadienediol formed by dearomatization of 2,3-dihydroxy-DDT by reduction at the C(2) and C(3) positions. It derives from a 2,3-dihydroxy-DDT.

Scientific Research Applications

Oxidation and Transformation in Microorganisms

  • Oxidation of DDT : Alcaligenes eutrophus A5 can transform DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) to 4-chlorobenzoate via a meta-ring fission product. This process involves the formation of DDT-2,3-dihydrodiol as a transient intermediate, which undergoes dehydration to produce phenols. This suggests the role of biphenyl dioxygenase in catalyzing dihydroxylation of DDT to produce DDT-2,3-dihydrodiol (Nadeau, Sayler, & Spain, 1998).

Role in Cancer and Drug Resistance

  • Inhibition of Dihydrodiol Dehydrogenase (DDH) : DDH overexpression in cancer cells correlates with drug resistance, reduced DNA repair, tumor recurrence, and poor prognosis. Extracts of Koelreuteria henryi Dummer inhibit DDH expression, inducing autophagy and reducing DNA repair, enhancing the cytotoxic effects of anticancer drugs and irradiation (Chiang et al., 2013).
  • Inflammation-Associated Overexpression : Overexpression of DDH in non-small lung cancer (NSCLC) is linked to poor prognosis and chemoresistance. This study found that pro-inflammatory mediators can induce DDH expression in NSCLC cells, increasing resistance to chemotherapeutic agents. Flavonoids such as wogonin and chrysin can inhibit this overexpression, suggesting potential as adjuvant therapy for drug-resistant NSCLC (Wang et al., 2007).

Metabolism of Polycyclic Aromatic Hydrocarbons

  • Metabolism of PAH trans-Dihydrodiols : Dihydrodiol dehydrogenase (DD) in rat liver can oxidize PAH trans-dihydrodiols to catechols, which autoxidize to yield o-quinones. This process generates reactive oxygen species (ROS) and may have implications for tumor initiation and promotion (Flowers-Geary, Harvey, & Penning, 1992).

DDT-2,3-Dihydrodiol in Apoptosis and Drug Resistance

  • Role in Apoptosis and Drug Resistance : High expression of DDH in A431 squamous cell carcinoma cells is associated with resistance to UVB-induced apoptosis and cytotoxicity of bleomycin. This suggests the involvement of DDH in tumor progression and drug resistance mechanisms (Chow, Lu, & Wu, 2006).

Function in Human Liver and Lung

  • Enzyme Activity in Human Organs : Dihydrodiol dehydrogenase in human liver oxidizes non-K-region trans-dihydrodiols of polycyclic aromatic hydrocarbons (PAHs), a reaction suppressing the formation of PAH anti-diol epoxides. The enzyme activity is higher in human liver compared to lung, suggesting a significant role in PAH detoxification in the liver and potential contribution to lung susceptibility to PAH-induced carcinogenesis (Penning & Sharp, 1990).

properties

Molecular Formula

C14H11Cl5O2

Molecular Weight

388.5 g/mol

IUPAC Name

3-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]cyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C14H11Cl5O2/c15-8-3-1-7(2-4-8)11(14(17,18)19)9-5-6-10(16)13(21)12(9)20/h1-6,11-13,20-21H

InChI Key

GSABQSGIWIDCHM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DDT-2,3-dihydrodiol
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DDT-2,3-dihydrodiol
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Reactant of Route 6
DDT-2,3-dihydrodiol

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